2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoicacid 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoicacid
Brand Name: Vulcanchem
CAS No.: 1393529-98-0
VCID: VC12027338
InChI: InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)4-6-5-11(6,12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC(CC1CC1(F)F)C(=O)O
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol

2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoicacid

CAS No.: 1393529-98-0

Cat. No.: VC12027338

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoicacid - 1393529-98-0

Specification

CAS No. 1393529-98-0
Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
IUPAC Name 3-(2,2-difluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)4-6-5-11(6,12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key QEKPZMYIMVXKQB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1CC1(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CC1(F)F)C(=O)O

Introduction

Synthesis and Applications

The synthesis of compounds like 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid typically involves multiple steps, including the introduction of the Boc group and the difluorocyclopropyl moiety. These compounds are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.

Synthesis Steps

  • Introduction of the Boc Group: This involves reacting an amino acid with di-tert-butyl dicarbonate (Boc2O) to protect the amino group.

  • Introduction of the Difluorocyclopropyl Group: This can be achieved through various methods, including cycloaddition reactions or nucleophilic substitution.

Potential Applications

  • Pharmaceuticals: Compounds with fluorinated groups and protected amino groups are often used in drug development due to their potential biological activity.

  • Agrochemicals: Similar compounds may be used in the synthesis of pesticides or herbicides due to their stability and reactivity.

Research Findings and Biological Activity

While specific research findings on 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid are not available, compounds with similar structures have shown promise in various biological assays. For example, fluorinated compounds can exhibit increased stability and bioavailability, which are desirable properties in pharmaceuticals.

Compound TypeBiological Activity
Fluorinated CompoundsIncreased stability and bioavailability
Boc-Protected Amino AcidsUsed in peptide synthesis and drug development
Cyclopropyl CompoundsCan exhibit unique reactivity and biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator